![molecular formula C18H20N4O2 B2646114 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone CAS No. 2034273-08-8](/img/structure/B2646114.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone” is a small molecule with the molecular formula C18H20N4O2. It is related to the 7H-Pyrrolo[2,3-d]pyrimidine class of compounds .
Molecular Structure Analysis
The molecular structure of this compound is based on the 7H-Pyrrolo[2,3-d]pyrimidine scaffold . This scaffold is a core structure that has been investigated for its antiviral activity .Wissenschaftliche Forschungsanwendungen
Imaging Agents in Parkinson's Disease Research
One significant application of derivatives similar to the specified compound is in the development of imaging agents for neurodegenerative diseases, such as Parkinson's disease. For example, a study synthesized a compound identified as a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. The synthesis involved multiple steps, yielding a compound with high radiochemical purity and specific activity, indicating its potential for in vivo imaging applications (Wang et al., 2017).
Mechanistic Studies in Organic Chemistry
Another research domain involves mechanistic studies in organic chemistry, such as the defluorination of specific drug molecules. A study explored the reductive defluorination of an antibacterial drug, highlighting the complex photochemical processes involved and providing insights into the chemical stability and reactivity of morpholinyl-containing compounds (Fasani et al., 2008).
Inhibition of PI3K-AKT-mTOR Pathway
Compounds containing the morpholino-pyrimidinyl moiety have also been explored for their potential as inhibitors of the PI3K-AKT-mTOR pathway, which is crucial in cancer progression. A study discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in developing selective dual inhibitors of mTORC1 and mTORC2, pivotal in cancer therapy research (Hobbs et al., 2019).
Antimicrobial and Antiproliferative Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. One study synthesized a derivative that inhibited tumor necrosis factor alpha and nitric oxide, indicating its potential for therapeutic applications (Lei et al., 2017).
Synthesis and Reaction Studies
Research also delves into the synthesis and reactions of morpholinylpyrrolyl derivatives, exploring new synthetic routes and chemical reactions to create novel compounds with potential scientific applications. These studies contribute to the development of new methodologies in organic synthesis (Zaki et al., 2014).
Eigenschaften
IUPAC Name |
(2-methylphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-4-2-3-5-15(13)17(23)22-11-14-10-19-18(20-16(14)12-22)21-6-8-24-9-7-21/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHQJDSIROSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)

![3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2646035.png)
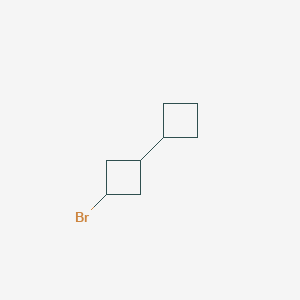
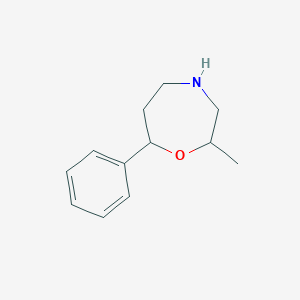
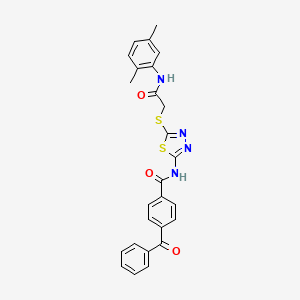
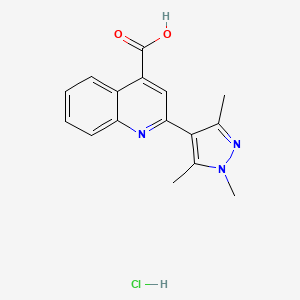

![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2646046.png)
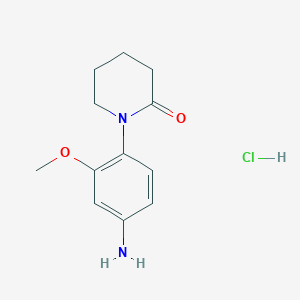
![6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2646051.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646053.png)
